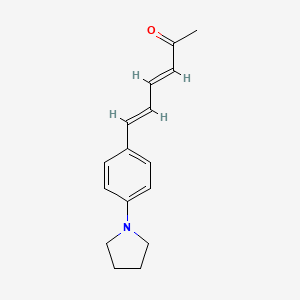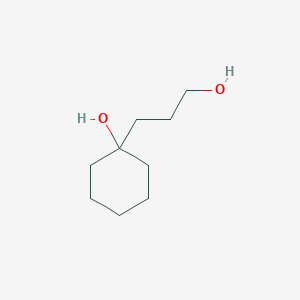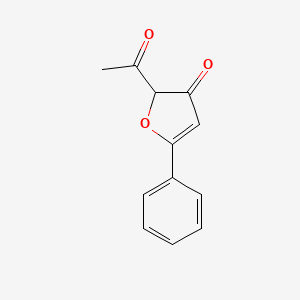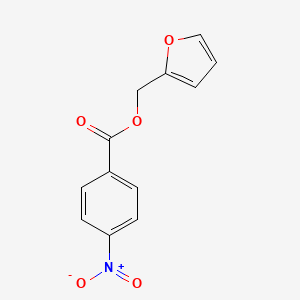![molecular formula C24H34N2O2 B12912690 ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate CAS No. 29473-94-7](/img/structure/B12912690.png)
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring, an isopropyl group, a pyrrolidine ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce the isopropyl group.
Introduction of the Pyrrolidine Ring: The intermediate product is then subjected to a nucleophilic substitution reaction with pyrrolidine.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the naphthalene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the naphthalene ring or the carbamate group.
Substitution: Substituted naphthalene or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Industry: The compound may be used as a precursor in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The naphthalene ring and the pyrrolidine ring may interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group can also play a role in the compound’s activity by forming hydrogen bonds or covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-isopropyl-2-(phenyl)-4-(pyrrolidin-1-yl)butyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(morpholin-1-yl)butyl)carbamate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene ring, the isopropyl group, the pyrrolidine ring, and the carbamate group makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
29473-94-7 |
|---|---|
Molekularformel |
C24H34N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate |
InChI |
InChI=1S/C24H34N2O2/c1-4-28-23(27)25-18-24(19(2)3,14-17-26-15-7-8-16-26)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,4,7-8,14-18H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
XIWMPEQIESXBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)


![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)
